N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Description
N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is a piperazine derivative with a molecular formula of C17H27N3O. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
IUPAC Name |
N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-5-10-18-17(21)19-11-12-20(15(3)13-19)16-8-6-14(2)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPKWKCHQBXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(C(C1)C)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific conditions such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protection-deprotection steps to achieve the desired piperazine structure .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to introduce new functional groups .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions can produce various reduced forms of the compound. Substitution reactions can introduce different substituents, leading to a wide range of piperazine derivatives with diverse properties .
Scientific Research Applications
N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-butyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share the piperazine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness: Its combination of a butyl group, a methyl group, and a methylphenyl group on the piperazine ring makes it a versatile compound for various research and industrial purposes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
